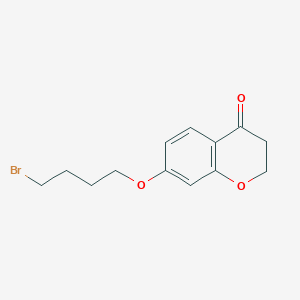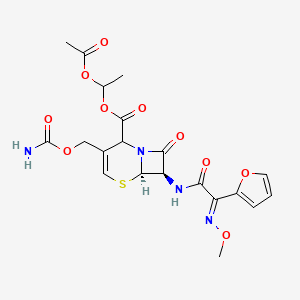
Capsaicin-5,7-dene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsaicin-5,7-dene, also known as (E)-N-(4-Hydroxy-3-methoxybenzyl)-8-methylnona-5,7-dienamide, is a compound derived from the capsaicinoid family. It is structurally related to capsaicin, the active component in chili peppers responsible for their pungent heat.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-5,7-dene typically involves the condensation of vanillylamine with fatty acid derivatives. This reaction is carried out in the presence of suitable solvents such as ethyl acetate or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and green chemistry principles are increasingly being applied to minimize environmental impact and improve efficiency. Automated synthetic systems have been developed to produce capsaicin derivatives, including this compound, with high yields and reduced use of toxic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Capsaicin-5,7-dene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Capsaicin-5,7-dene has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other capsaicinoid derivatives.
Biology: this compound is studied for its effects on cellular processes and its potential as a tool for investigating pain mechanisms.
Medicine: It has potential therapeutic applications in pain management, obesity treatment, and cancer therapy.
Industry: The compound is used in the development of topical analgesics and other pharmaceutical formulations.
Wirkmechanismus
Capsaicin-5,7-dene exerts its effects by interacting with the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain perception. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell. This results in the activation of various signaling pathways that modulate pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Capsaicin: The primary capsaicinoid found in chili peppers, known for its pungency and analgesic properties.
Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain.
Nordihydrocapsaicin: Another capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
Uniqueness of Capsaicin-5,7-dene: this compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential. Its ability to interact with TRPV1 and modulate pain pathways makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H25NO3 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+ |
InChI-Schlüssel |
ACIASPYZQZVRFK-GQCTYLIASA-N |
Isomerische SMILES |
CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
Kanonische SMILES |
CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


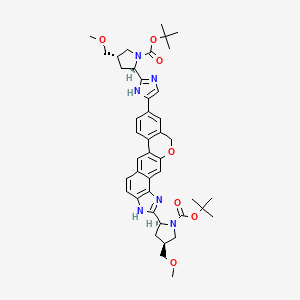
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)

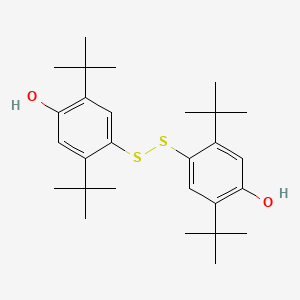

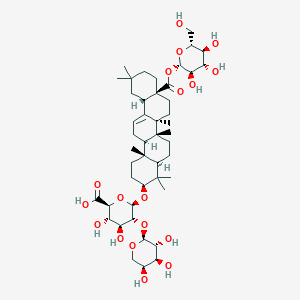
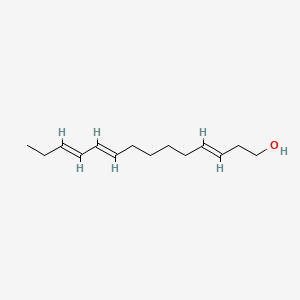

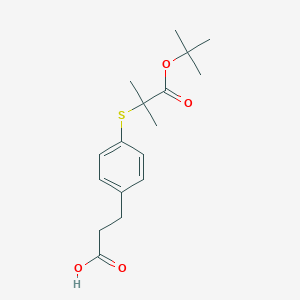
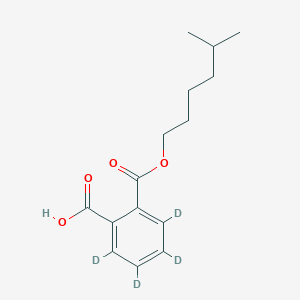
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
